molecular formula C9H8FN3OS B13684254 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13684254
M. Wt: 225.25 g/mol
InChI Key: UNJGUMUDZUDAJU-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This derivative belongs to the 1,3,4-thiadiazole family, a class of nitrogen-sulfur heterocycles recognized as privileged scaffolds for designing bioactive molecules . The 1,3,4-thiadiazole core is a known bioisostere for pyrimidine and pyridazine rings, a strategic replacement that often enhances a compound's lipophilicity, cell permeability, and overall bioavailability, making it an excellent starting point for drug discovery . The structure combines this valuable heterocycle with a substituted phenyl ring, featuring both fluorine and methoxy functional groups, which are common in pharmacologically active agents and can finely tune the molecule's electronic properties and its interaction with biological targets. The primary research value of this compound and its analogues lies in their demonstrated potential for antimicrobial applications. Scientific reviews highlight that derivatives containing the 2-amino-1,3,4-thiadiazole moiety exhibit a broad spectrum of pharmacological activities, with antimicrobial properties being a major focus . Recent studies confirm that novel 1,3,4-thiadiazole derivatives show promising inhibitory efficacy against a wide range of Gram-positive and Gram-negative bacterial strains, with some compounds achieving 90-100% growth inhibition and outperforming standard reference antibiotics . The mechanism of action for such derivatives is often attributed to their ability to interact strongly with biomolecules like enzymes and DNA, potentially disrupting critical pathways in pathogens . The mesoionic nature of some 1,3,4-thiadiazoles allows them to remain neutral despite internal charges, facilitating their passage through cellular membranes to reach intracellular targets . Beyond antimicrobial uses, the 2-amino group on the thiadiazole ring provides a versatile handle for further chemical derivatization, enabling researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies . This makes this compound a high-value building block for constructing compound libraries aimed at discovering new therapeutic agents. This product is intended for research and laboratory use only.

Properties

Molecular Formula

C9H8FN3OS

Molecular Weight

225.25 g/mol

IUPAC Name

5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C9H8FN3OS/c1-14-5-2-3-6(7(10)4-5)8-12-13-9(11)15-8/h2-4H,1H3,(H2,11,13)

InChI Key

UNJGUMUDZUDAJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)N)F

Origin of Product

United States

Preparation Methods

Conventional Synthetic Methods

The classical approach to synthesizing 5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves the cyclization of thiosemicarbazide with substituted aromatic carboxylic acids or their derivatives under acidic or dehydrating conditions.

Typical Procedure:

  • Reactants: Thiosemicarbazide and 2-fluoro-4-methoxybenzoic acid or its derivatives.
  • Catalysts/Reagents: Concentrated sulfuric acid, phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2).
  • Solvents: Ethanol, toluene, or solvent-free conditions.
  • Conditions: Heating under reflux at 80–110 °C for several hours.

Mechanism:
The reaction proceeds via initial formation of thiosemicarbazide derivative followed by cyclodehydration to form the thiadiazole ring.

Representative Data from Literature:

Method Reagents/Conditions Yield (%) Melting Point (°C) Notes
Conc. H2SO4 method Thiosemicarbazide + aromatic acid, H2SO4, reflux 4 h, 80–90°C 74 258–261 Requires acidic medium
POCl3 method Aromatic acid + thiosemicarbazide, POCl3, reflux 3.5 h High (~80) Similar Efficient cyclization
SOCl2 method Aromatic acid + SOCl2, heat 1 h, then add thiosemicarbazide Moderate - Alternative dehydrating agent
Solvent-free heating Equimolar mix heated 3 h, no solvent Moderate - Green chemistry approach

These methods have been applied successfully to prepare 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, which is structurally very close to the target compound, differing only by the fluorine substituent at position 2 of the phenyl ring. The fluorine substitution is generally introduced via the starting aromatic acid or acid derivative.

Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated as a rapid and efficient method for synthesizing 1,3,4-thiadiazole derivatives, including amino-substituted variants.

Key Features:

  • Significantly reduced reaction times (minutes instead of hours).
  • High yields (typically 80–90%).
  • Mild reaction conditions (e.g., 110 °C, 300 W microwave power).
  • Use of toluene or ethanol as solvent with catalytic acid (acetic acid or sulfuric acid).

Typical Procedure:

  • Mix 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde.
  • Irradiate in a microwave reactor at 300 W and 110 °C for a few minutes.
  • Cool, filter, and recrystallize the product from ethanol.

Advantages:

  • Fast and convenient.
  • High purity products.
  • Environmentally friendly due to shorter reaction times and less solvent use.

Example from Literature:

Compound Type Reaction Time Yield (%) Solvent Notes
N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine 5–10 min 80–90 Toluene/Acetic acid Microwave-assisted imine formation

Though this example is for Schiff base derivatives, the microwave method is adaptable to synthesize this compound by modifying the starting materials accordingly.

One-Pot and Catalytic Methods

Recent advances include one-pot syntheses and the use of catalysts such as magnesium sulfate or ionic liquids to enhance yields and simplify purification.

Notable Methods:

Example Data Table:

Method Catalyst/Reagent Reaction Time Yield (%) Advantages
Microwave + POCl3 POCl3 (catalytic) 5 min High Rapid, high yield
Microwave + SOCl2 SOCl2 4 min total High Fast, solvent-saving
Microwave + MgSO4 Magnesium sulfate (2 g) 5 min Good Green catalyst, easy workup
Ultrasonic + Conc. H2SO4 Ultrasonic irradiation 30 min Moderate Mild conditions, eco-friendly
Grinding + H2SO4 (solid state) Conc. sulfuric acid 1.5 h + 4 h Moderate Solvent-free, simple setup

Specific Considerations for 5-(2-Fluoro-4-methoxyphenyl) Substitution

The presence of the fluorine atom at the ortho position and the methoxy group at the para position on the phenyl ring requires:

  • Use of appropriately substituted starting materials, such as 2-fluoro-4-methoxybenzoic acid or its acid chloride.
  • Careful control of reaction conditions to avoid deactivation or side reactions due to electron-withdrawing fluorine or electron-donating methoxy groups.
  • Purification steps such as recrystallization from ethanol or column chromatography to achieve high purity.

Summary Table of Preparation Methods for this compound

Method Type Key Reagents Conditions Yield (%) Purification Reference Notes
Conventional Acid Catalyzed Thiosemicarbazide + 2-fluoro-4-methoxybenzoic acid + Conc. H2SO4 Reflux 4 h, 80–90 °C ~70–75 Recrystallization Classical, reliable but longer time
POCl3 Cyclization Thiosemicarbazide + acid + POCl3 Heating 3.5 h reflux 75–85 Recrystallization Efficient cyclodehydration
Microwave-Assisted Thiosemicarbazide + acid + microwave irradiation 5–10 min, 110 °C, 300 W 80–90 Recrystallization Rapid, high yield, eco-friendly
MgSO4 Catalyzed Microwave Thiosemicarbazide + acid + MgSO4 catalyst 5 min, 250 W microwave 75–85 Recrystallization Green catalyst, easy workup
Ultrasonic Irradiation Thiosemicarbazide + acid + ultrasonic + acid 30 min, 80 °C 65–75 Filtration + recrystallization Mild conditions, eco-friendly
Solvent-Free Grinding Solid thiosemicarbazide + acid + H2SO4 catalyst 1.5 h grinding + 4 h standing 60–70 Filtration + recrystallization Simple, solvent-free, green chemistry

Research Findings and Analytical Data

  • Yields: Microwave-assisted methods consistently yield higher product amounts in shorter times compared to conventional methods.
  • Purity: Recrystallization from ethanol or chromatographic purification yields analytically pure compounds.
  • Spectroscopic Characterization:
    • IR spectra: Characteristic bands for NH stretching (~3400 cm⁻¹), C=N ring stretch (~1520–1560 cm⁻¹), and C–S stretch (~680 cm⁻¹).
    • NMR: Aromatic protons show expected shifts; methoxy group appears as a singlet near 3.8–4.0 ppm; fluorine substitution affects aromatic proton splitting patterns.
    • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the target compound (~m/z 230–240 depending on isotopes).

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a nitrogen-containing heterocyclic compound that belongs to the thiadiazole family. It has a thiadiazole ring with a 2-fluoro-4-methoxyphenyl group at the fifth position and an amino group at the second position. The presence of fluorine and methoxy groups can potentially improve its biological activity and chemical stability, making it interesting for medicinal chemistry.

Potential Applications

This compound has potential applications in pharmaceuticals because of its biological activities. It may be a starting point for creating new antimicrobial agents or anticancer drugs. Its unique structural features make it suitable for further modification to improve its pharmacological properties.

  • Antimicrobial and Antifungal Activities: this compound exhibits potential antimicrobial and antifungal activities. Thiadiazole derivatives can inhibit bacterial growth.
  • Anticancer Activities: this compound exhibits potential anticancer activities. Studies have shown that thiadiazoles can have cytotoxic effects against various cancer cell lines.
  • Interaction Studies: Interaction studies involving this compound can help show its binding affinity to biological targets like enzymes or receptors. This can help clarify the mechanism of action and potential pathways through which the compound exerts its biological effects. Research has shown that thiadiazole derivatives can interact with DNA or inhibit specific enzymes involved in metabolic pathways.

Structural Features and Reactivity

The reactivity of this compound is due to its functional groups. The amino group can participate in nucleophilic substitution reactions, and the thiadiazole ring can undergo electrophilic substitutions. This compound can also form mesoionic salts under certain conditions, which can lead to unique chemical properties and reactivities. The presence of fluorine is known to enhance the lipophilicity and bioavailability of compounds, potentially increasing their pharmacological efficacy.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amines

Upadhyay et al. (2017) synthesized derivatives with varying para-substituents (e.g., -Cl, -NO₂, -CH₃) on the phenyl ring. These compounds demonstrated notable antimicrobial and anticancer activities. For example:

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : Exhibited IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells.
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine : Showed reduced cytotoxicity (IC₅₀ > 50 µM), suggesting electron-withdrawing groups enhance anticancer potency .
5-(4-Fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine

This Schiff base derivative () incorporates a benzylidene group, forming a conjugated system. It was used to synthesize thiazolidinone derivatives with enhanced rigidity. The title compound’s crystal structure (R factor = 0.071) revealed planar geometry, facilitating π-π stacking with biological targets .

Derivatives with Sulfur-Containing Substituents

5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine

This compound () replaces the phenyl group with a benzylthio moiety.

Key Difference : The target compound’s direct phenyl substitution avoids thioether-related metabolic instability (e.g., oxidation to sulfoxides).

5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine

With dual halogen substituents (Cl, F) and a methylsulfanyl group (), this derivative showed higher logP (3.2) than the target compound, suggesting greater lipophilicity. Such features are critical for antimicrobial activity but may limit aqueous solubility .

Pharmacologically Active Analogues

Anticancer Agents
  • 5-(2-Phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine: A Schiff base derivative () demonstrated apoptosis induction in cancer cells via caspase-3 activation.
  • 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine: Exhibited ED₅₀ values of 20.11 mg/kg (MES) and 35.33 mg/kg (PTZ) in anticonvulsant studies ().
Enzyme Inhibitors
  • N-Phenyl-5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine : Displayed superior binding energy (-9.2 kcal/mol) as a FabH inhibitor (). The pyridinyl group’s nitrogen enabled hydrogen bonding with Arg36, a feature absent in the target compound .
  • Quinazoline-thiadiazole hybrids (): Inhibited GSK-3β with IC₅₀ < 1 µM. The quinazoline moiety’s planar structure likely synergized with the thiadiazole ring for kinase inhibition .

Physicochemical and Structural Comparisons

Compound Name Substituents Key Activity logP Notable Feature Reference
Target Compound 2-Fluoro-4-methoxyphenyl N/A ~2.8* High lipophilicity, planar structure
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl Anticancer (IC₅₀ = 8.2 µM) 3.1 Electron-withdrawing substituent
5-(4-Fluorophenyl)-N-benzylidene derivative 4-Fluorophenyl + benzylidene Intermediate for thiazolidinones 2.5 Conjugated system
5-[(4-Fluorobenzyl)thio]-thiadiazol-2-amine Benzylthio + 4-fluorophenyl N/A 3.0 Sulfur-enhanced polarity
Quinazoline-thiadiazole hybrid Quinazoline + thiadiazole GSK-3β inhibition (IC₅₀ < 1 µM) 2.9 Dual heterocyclic scaffold

*Estimated via analogy to 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine (logP = 2.7) .

Biological Activity

5-(2-Fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a nitrogen-containing heterocyclic compound belonging to the thiadiazole family. Its unique structure, which includes a thiadiazole ring substituted with a 2-fluoro-4-methoxyphenyl group and an amino group, has garnered significant attention in medicinal chemistry due to its promising biological activities.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Molecular Weight225.24 g/mol
Boiling Point378.3 ± 52.0 °C
Density1.397 ± 0.06 g/cm³
pKa2.53 ± 0.10

The biological activity of this compound can be attributed to its functional groups:

  • Amino Group : This group can participate in nucleophilic substitution reactions, enhancing the compound's reactivity.
  • Thiadiazole Ring : Known for undergoing various electrophilic substitutions, the thiadiazole moiety contributes to the compound's biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Its derivatives have been reported to inhibit bacterial growth significantly.
  • Antifungal Activity : Studies have demonstrated that this compound exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus niger. For instance, certain derivatives showed inhibition rates between 58% and 66%, with minimum inhibitory concentrations (MIC) ranging from 32–42 μg/mL compared to fluconazole .
  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines. For example, derivatives of thiadiazoles have been noted for their ability to induce apoptosis in cancer cells and inhibit specific enzymes involved in metabolic pathways .

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted that compounds similar to this compound exhibited significant antimicrobial activity against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .
  • Antifungal Efficacy : Another research indicated that certain derivatives displayed strong antifungal activity against A. niger and C. albicans, demonstrating potential for development into antifungal agents .
  • Cytotoxicity Against Cancer Cells : In vitro studies on human hepatocellular carcinoma (Huh-7) cell lines revealed that some derivatives exhibited IC50 values indicating potent anticancer activity . The presence of fluorine and methoxy groups is believed to enhance the lipophilicity and bioavailability of these compounds, potentially increasing their pharmacological efficacy.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique properties and biological activities:

Compound NameStructural FeaturesUnique Properties
5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine Methoxy group on phenylExhibits strong antimicrobial activity
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine Fluorine substitution on phenylEnhanced lipophilicity
5-(Phenyl)-1,3,4-thiadiazol-2-amine No additional substituentsBasic scaffold for further modifications
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine Chlorine substitution on phenylPotentially increased antibacterial properties

Q & A

Q. What are the standard synthetic routes for 5-(2-fluoro-4-methoxyphenyl)-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of carboxylic acid derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃). For example, analogous compounds like 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine were synthesized by refluxing 4-pyridinecarboxylic acid with thiosemicarbazide in POCl₃ at 363 K for 6 hours, followed by crystallization from ethanol . Intermediates are characterized via IR spectroscopy (to confirm functional groups like C=N and C-S) and single-crystal X-ray diffraction (for structural validation, e.g., bond lengths and dihedral angles between aromatic rings) .

Q. How is the crystal structure of this compound determined, and what structural features influence its reactivity?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For example, in 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, the thiadiazole ring adopts a planar configuration with dihedral angles between substituents (e.g., 18.2°–30.3° for pyridine-thiadiazole systems), which affect π-π stacking and hydrogen-bonding interactions . Key bond lengths (e.g., C–S ≈ 1.74 Å, N–N ≈ 1.37 Å) and torsional angles are critical for predicting reactivity in nucleophilic substitution or cycloaddition reactions .

Q. What spectroscopic methods are used to confirm the purity and identity of this compound?

  • IR spectroscopy : Detects C=N (~1600 cm⁻¹), C-S (~680 cm⁻¹), and NH₂ stretching (~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .
  • Catalyst use : POCl₃ acts as both a solvent and catalyst, with molar ratios >3:1 (POCl₃:substrate) improving yields to >70% .
  • Temperature control : Reflux at 363–373 K ensures complete cyclization without decomposition .
  • Workup protocols : Adjusting pH to 8–9 with ammonia precipitates the product, reducing byproduct formation .

Q. What computational methods are applicable for predicting the biological activity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for nucleophilic attack .
  • Molecular docking : Screens interactions with biological targets (e.g., kinases, enzymes) using software like AutoDock Vina. For example, similar thiadiazoles show binding affinities to EGFR (ΔG ≈ −8.2 kcal/mol) due to hydrogen bonding with NH₂ and fluorine groups .
  • QSAR modeling : Correlates substituent electronegativity (e.g., fluorine, methoxy) with antimicrobial or anticancer activity .

Q. How do structural modifications (e.g., fluorine vs. methoxy groups) impact biological activity?

  • Fluorine substitution : Enhances lipophilicity and metabolic stability. For instance, 5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibits stronger antifungal activity (MIC = 8 µg/mL against C. albicans) than non-fluorinated analogs .
  • Methoxy groups : Improve solubility and π-stacking with aromatic residues in enzyme active sites. In 5-(4-methoxyphenyl) derivatives, methoxy groups increase antioxidant activity (IC₅₀ = 12 µM in DPPH assays) .

Q. How should researchers address contradictions in reported biological data for this compound?

  • Variable assay conditions : Standardize protocols (e.g., MIC testing using CLSI guidelines) to minimize discrepancies in antimicrobial studies .
  • Structural analogs : Compare activities of derivatives (e.g., 5-(2,4-dichlorophenyl) vs. 5-(4-pyridyl)) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for anticancer activity) to identify trends obscured by experimental noise .

Q. What are the environmental and safety considerations for handling this compound?

  • Waste disposal : Separate organic waste (e.g., POCl₃, solvents) and neutralize acidic byproducts before disposal .
  • Hazard mitigation : Use fume hoods during synthesis due to toxic gases (e.g., HCl). Skin/eye contact requires immediate rinsing with water .
  • Storage : Store in airtight containers at 277–283 K to prevent degradation .

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